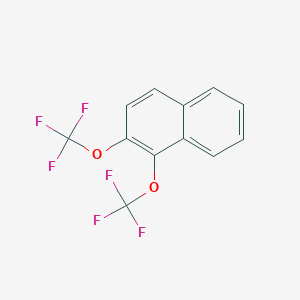

1,2-Bis(trifluoromethoxy)naphthalene

Description

General Context of Perfluorinated Organic Compounds in Contemporary Chemical Research

Perfluorinated compounds (PFCs), a class of organofluorine compounds where all hydrogen atoms on a carbon chain are replaced by fluorine, are central to modern chemical research. nih.govbeilstein-journals.org These compounds, often referred to under the broader category of per- and polyfluoroalkyl substances (PFAS), exhibit unique properties stemming from the strength and polarity of the carbon-fluorine bond. nih.govgoogle.com They are known for their exceptional chemical inertness, thermal stability, and both water and oil repellency (hydrophobicity and oleophobicity). nih.govhuji.ac.il

These characteristics have led to their widespread use in a variety of industrial and consumer products, including non-stick cookware coatings, stain-resistant fabrics, fire-fighting foams, and surfactants. huji.ac.ilwikipedia.org In scientific research, the introduction of fluorine into organic molecules is a key strategy for modifying a compound's physical, chemical, and biological properties. google.com However, the very stability that makes them useful also leads to persistence in the environment, raising significant environmental and health concerns that drive ongoing research into their behavior and potential alternatives. nih.govwikipedia.org

Structural Significance of Naphthalene (B1677914) as a Polycyclic Aromatic Hydrocarbon Scaffold

Naphthalene (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon (PAH), consisting of two fused benzene (B151609) rings. researchgate.net Its planar, aromatic structure provides a rigid and versatile scaffold that is fundamental in many areas of chemistry. rsc.orgcolorado.edu As an aromatic compound, naphthalene is relatively stable yet more reactive than benzene, readily undergoing electrophilic substitution reactions to allow for the introduction of various functional groups.

This structural backbone is a key building block in the synthesis of a vast array of organic compounds. mdpi.com It is utilized in the production of dyes, resins, solvents, and surfactants. researchgate.netnih.gov In medicinal chemistry, the naphthalene moiety is present in numerous FDA-approved drugs and is explored for its wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. mdpi.com Furthermore, in materials science, the conjugated π-electron system of naphthalene derivatives makes them suitable for developing organic electronic materials and fluorescent probes. rsc.org

Academic and Research Significance of Trifluoromethoxy Functionality in Aromatic Systems

The trifluoromethoxy group (-OCF₃) is a unique and increasingly important functional group in organic chemistry, particularly in the design of pharmaceuticals and agrochemicals. nih.gov It is often considered a "super-halogen" due to its strong electron-withdrawing nature and high lipophilicity, properties that can significantly alter a molecule's characteristics. nih.gov

When attached to an aromatic ring, the -OCF₃ group enhances metabolic stability and membrane permeability, which are crucial for the bioavailability of drug candidates. Unlike the electron-donating methoxy (B1213986) (-OCH₃) group, the trifluoromethoxy group is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms. nih.gov This electronic effect, combined with its steric profile, makes it a valuable tool for fine-tuning the properties of bioactive molecules. nih.gov Despite its utility, the synthesis of aryl trifluoromethyl ethers can be challenging, and the development of new, efficient synthetic methods is an active area of research. nih.gov

Overview of Current Research Trajectories for Bis-Substituted Naphthalene Derivatives, with Emphasis on 1,2-Bis(trifluoromethoxy)naphthalene

Research into bis-substituted naphthalene derivatives is a dynamic field, with studies focusing on how the nature and position of two substituents on the naphthalene core influence the molecule's properties and applications. acs.orgresearchgate.net Investigations include the synthesis and characterization of various isomers, such as bis(trifluoromethyl)naphthalenes and naphthalene-based dyes, for use in materials science and as potential pharmaceuticals. rsc.org The relative positioning of the substituents (e.g., 1,5- vs. 2,6- vs. 1,2-) dramatically affects the molecule's symmetry, electronic properties, and crystal packing, making isomeric purity a key aspect of their synthesis and application. rsc.orgnih.gov

Despite the broad interest in fluorinated naphthalenes, a thorough search of scientific literature and chemical databases reveals a notable lack of specific information on 1,2-Bis(trifluoromethoxy)naphthalene . While general synthetic routes for aryl trifluoromethyl ethers from corresponding diols (in this case, 1,2-dihydroxynaphthalene) can be postulated, no published studies explicitly describe the synthesis, purification, and characterization of this specific vicinal isomer. Consequently, verifiable data on its physical properties (e.g., melting point, boiling point) and spectroscopic data (NMR, IR, Mass Spectrometry) are not available. The absence of this fundamental information prevents a detailed discussion of its specific chemical behavior, reactivity, and potential applications, indicating that 1,2-Bis(trifluoromethoxy)naphthalene is either a novel compound yet to be fully characterized or a research chemical with very limited public documentation.

Structure

3D Structure

Properties

Molecular Formula |

C12H6F6O2 |

|---|---|

Molecular Weight |

296.16 g/mol |

IUPAC Name |

1,2-bis(trifluoromethoxy)naphthalene |

InChI |

InChI=1S/C12H6F6O2/c13-11(14,15)19-9-6-5-7-3-1-2-4-8(7)10(9)20-12(16,17)18/h1-6H |

InChI Key |

GPULOQGDZKLVRW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=C2OC(F)(F)F)OC(F)(F)F |

Origin of Product |

United States |

Spectroscopic Characterization and Structural Elucidation of 1,2 Bis Trifluoromethoxy Naphthalene

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular mass and elucidating the fragmentation patterns of a compound, thereby confirming its identity and providing insights into its structural stability. For 1,2-Bis(trifluoromethoxy)naphthalene, this analysis would begin with the determination of its molecular ion peak.

The chemical formula for 1,2-Bis(trifluoromethoxy)naphthalene is C₁₂H₆F₆O₂. Based on this, the theoretical monoisotopic mass can be calculated. This value is fundamental for high-resolution mass spectrometry, which can confirm the elemental composition of the molecule.

A comprehensive analysis would require experimental data to observe the relative abundances of the fragment ions, which would provide a characteristic fingerprint for this compound.

Table 1: Theoretical Mass Spectrometry Data for 1,2-Bis(trifluoromethoxy)naphthalene

| Property | Value |

| Chemical Formula | C₁₂H₆F₆O₂ |

| Theoretical Molecular Weight | 296.17 g/mol |

| Theoretical Monoisotopic Mass | 296.0272 Da |

| Predicted Fragmentation Pathways | Loss of -OCF₃, Loss of F, Cleavage of the ether bond |

Note: The fragmentation pathways are predictive and require experimental verification.

X-ray Crystallography for Solid-State Molecular Geometry and Crystal Packing

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide invaluable information on the molecular geometry, bond lengths, bond angles, and the packing of 1,2-Bis(trifluoromethoxy)naphthalene molecules in the crystal lattice.

To date, the crystal structure of 1,2-Bis(trifluoromethoxy)naphthalene has not been reported in publicly accessible crystallographic databases. Therefore, a detailed discussion of its solid-state molecular geometry and crystal packing based on experimental data is not possible.

Table 2: Crystallographic Data for 1,2-Bis(trifluoromethoxy)naphthalene

| Parameter | Value |

| Crystal System | Data not available |

| Space Group | Data not available |

| Unit Cell Dimensions | a = ? Å, b = ? Å, c = ? Å, α = ? °, β = ? °, γ = ? ° |

| Volume (V) | ? ų |

| Z (molecules per unit cell) | ? |

| Density (calculated) | ? g/cm³ |

Note: Experimental crystallographic data for 1,2-Bis(trifluoromethoxy)naphthalene is not currently available.

Computational and Theoretical Investigations of 1,2 Bis Trifluoromethoxy Naphthalene

Density Functional Theory (DFT) Calculations for Electronic Structure and Optimized Geometries

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, utilized to investigate the electronic properties of many-electron systems. ajchem-a.com This method is particularly effective for determining the ground-state electronic structure and optimized molecular geometry of compounds like 1,2-Bis(trifluoromethoxy)naphthalene. Calculations are typically performed using a functional, such as B3LYP, combined with a basis set like 6-311+G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. ajchem-a.comworldwidejournals.com

The optimization process systematically alters the molecule's geometry to find the lowest energy conformation, corresponding to the most stable structure. For 1,2-Bis(trifluoromethoxy)naphthalene, this involves determining the precise bond lengths, bond angles, and dihedral angles of the naphthalene (B1677914) core and its trifluoromethoxy substituents. The presence of the two bulky and highly electronegative -OCF3 groups at the adjacent 1 and 2 positions of the naphthalene ring introduces significant steric and electronic effects. These effects can induce slight distortions in the planarity of the naphthalene core and influence the orientation of the substituent groups.

A theoretical optimized structure would reveal the extent of these distortions. For instance, the C1-C2 bond within the naphthalene ring may be slightly elongated compared to unsubstituted naphthalene due to steric repulsion between the adjacent trifluoromethoxy groups. The C-O-C bond angles and the orientation of the CF3 groups are also critical parameters determined through geometry optimization.

Table 1: Predicted Optimized Geometrical Parameters for 1,2-Bis(trifluoromethoxy)naphthalene Note: These are representative values based on DFT calculations of similar substituted aromatic systems. Actual values would be derived from specific computational outputs.

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C1-O1 | 1.36 | C2-C1-O1 | 118.5 |

| C2-O2 | 1.36 | C1-C2-O2 | 119.0 |

| O1-C(F3) | 1.42 | C1-O1-C(F3) | 117.0 |

| C-F (avg.) | 1.35 | O-C-F (avg.) | 108.5 |

| C-C (aromatic avg.) | 1.40 | F-C-F (avg.) | 109.5 |

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is a fundamental concept in chemistry for describing and predicting chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.org

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. worldwidejournals.comyoutube.com The energies of the HOMO and LUMO, and the energy gap between them (ΔE = E_LUMO - E_HOMO), are crucial descriptors of a molecule's reactivity and kinetic stability. worldwidejournals.com

For 1,2-Bis(trifluoromethoxy)naphthalene, the trifluoromethoxy groups are strongly electron-withdrawing due to the high electronegativity of the oxygen and fluorine atoms. nih.gov This has a significant impact on the frontier orbitals. The electron density of both the HOMO and LUMO is expected to be distributed across the π-system of the naphthalene core. However, the strong inductive effect of the -OCF3 groups will stabilize both orbitals, leading to a lowering of their energy levels compared to unsubstituted naphthalene. A smaller HOMO-LUMO energy gap generally implies higher chemical reactivity and lower kinetic stability. worldwidejournals.com

Table 2: Predicted Frontier Molecular Orbital Energies for 1,2-Bis(trifluoromethoxy)naphthalene Note: These values are hypothetical and serve to illustrate the expected impact of the substituents.

| Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.2 |

| Energy Gap (ΔE) | 5.3 |

The electron density distribution, calculated via DFT, reveals how electrons are spread throughout the molecule. researchgate.net In 1,2-Bis(trifluoromethoxy)naphthalene, the highly electronegative trifluoromethoxy groups withdraw electron density from the naphthalene ring system. nih.gov This withdrawal is most pronounced at the ortho and para positions relative to the substituents. Consequently, the aromatic rings become electron-deficient, which has significant implications for the molecule's reactivity. An electron-deficient aromatic system is less susceptible to electrophilic attack and more prone to nucleophilic attack compared to unsubstituted naphthalene. The specific pattern of electron depletion helps predict the regioselectivity of potential reactions.

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution Analysis

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the surface of a molecule. wolfram.comuni-muenchen.de It is an invaluable tool for identifying the charge distribution and predicting sites for electrophilic and nucleophilic reactions. researchgate.net The MEP surface is color-coded to indicate different potential values: red signifies regions of high electron density (negative potential), which are attractive to electrophiles, while blue indicates regions of low electron density (positive potential), which are susceptible to nucleophilic attack. Green and yellow represent areas with intermediate potential. wolfram.com

For 1,2-Bis(trifluoromethoxy)naphthalene, the MEP map would show intense red regions around the highly electronegative fluorine and oxygen atoms of the -OCF3 groups, highlighting these as the primary sites for electrophilic interaction. ajchem-a.com Conversely, the hydrogen atoms attached to the naphthalene core and parts of the aromatic ring system would appear blue, indicating their electron-poor nature and susceptibility to nucleophilic attack. This visual map provides a clear and intuitive guide to the molecule's reactive behavior. researchgate.net

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry allows for the detailed exploration of reaction mechanisms by modeling the entire reaction pathway. This involves calculating the potential energy surface for a given reaction, identifying stationary points such as reactants, products, and intermediates, and locating the transition states that connect them.

For instance, one could model a nucleophilic aromatic substitution reaction on the electron-deficient naphthalene ring. DFT calculations would be used to determine the geometries and energies of the reactants (1,2-Bis(trifluoromethoxy)naphthalene and a nucleophile), the intermediate Meisenheimer complex, and the final product. The transition state structure, which represents the highest energy point along the reaction coordinate, would also be located. The energy difference between the reactants and the transition state defines the activation energy barrier, which is a key determinant of the reaction rate. Such studies provide a molecular-level understanding of reaction feasibility and selectivity.

Prediction of Spectroscopic Parameters via Theoretical Methods

Theoretical methods are widely used to predict various spectroscopic parameters, which can then be compared with experimental data to confirm the structure and identity of a compound. odu.edu

DFT calculations can accurately predict vibrational frequencies corresponding to infrared (IR) and Raman spectra. nih.gov For 1,2-Bis(trifluoromethoxy)naphthalene, the calculated IR spectrum would exhibit characteristic absorption bands corresponding to specific vibrational modes. These would include strong C-F stretching vibrations, C-O stretching modes, and aromatic C-H and C=C stretching vibrations. Comparing the calculated vibrational spectrum with an experimental one is a standard method for structural verification.

Furthermore, Time-Dependent DFT (TD-DFT) can be employed to predict electronic transitions, which correspond to the absorption of light in the ultraviolet-visible (UV-Vis) region. These calculations provide information about the energies of excited states and the wavelengths of maximum absorption (λ_max), offering insights into the molecule's photophysical properties.

Table 3: Predicted Key Vibrational Frequencies for 1,2-Bis(trifluoromethoxy)naphthalene Note: These are representative frequency ranges for the specified vibrational modes.

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aromatic C=C Stretch | 1600 - 1450 |

| C-F Stretch | 1280 - 1100 |

| C-O Stretch | 1250 - 1050 |

| Aromatic C-H Bend | 900 - 675 |

Chemical Reactivity and Mechanistic Studies of 1,2 Bis Trifluoromethoxy Naphthalene

Electrophilic Aromatic Substitution Reactions on the Naphthalene (B1677914) Ring

Electrophilic Aromatic Substitution (EAS) on naphthalene typically favors attack at the α-position (C1) over the β-position (C2). This preference is attributed to the formation of a more stable carbocation intermediate (a Wheland intermediate) during α-substitution, which can be stabilized by resonance structures that keep one benzene (B151609) ring's aromatic sextet intact. stackexchange.comwordpress.comonlineorganicchemistrytutor.com

However, in 1,2-Bis(trifluoromethoxy)naphthalene, the presence of two potent electron-withdrawing trifluoromethoxy (-OCF₃) groups at the C1 and C2 positions drastically alters this reactivity. The -OCF₃ group exerts a strong negative inductive effect (-I), which significantly deactivates the naphthalene ring system towards attack by electrophiles. The ring to which the substituents are attached is particularly deactivated. Consequently, electrophilic substitution, if it occurs at all, would require harsh reaction conditions and would be directed to the unsubstituted ring (positions C5, C6, C7, and C8).

Within the unsubstituted ring, the α-positions (C5 and C8) would be favored over the β-positions (C6 and C7), following the general reactivity pattern of naphthalene. The deactivating influence of the substituents on the other ring would still be felt, making these reactions challenging.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 1,2-Bis(trifluoromethoxy)naphthalene

| Position of Attack | Predicted Reactivity | Rationale |

| C3, C4 | Highly Unfavored | Located on the heavily deactivated ring, adjacent to electron-withdrawing groups. |

| C6, C7 (β-positions) | Unfavored | Less reactive positions on the "unsubstituted" ring. |

| C5, C8 (α-positions) | Most Likely (but still slow) | More reactive α-positions on the less deactivated ring. |

Nucleophilic Aromatic Substitution Reactions: Investigation of Leaving Group Abilities and Reaction Kinetics

Nucleophilic Aromatic Substitution (SₙAr) is a reaction pathway favored on electron-deficient aromatic rings. masterorganicchemistry.com The two trifluoromethoxy groups in 1,2-Bis(trifluoromethoxy)naphthalene make the naphthalene core highly electrophilic and thus, in principle, susceptible to nucleophilic attack.

The SₙAr mechanism typically proceeds in two steps: addition of the nucleophile to form a resonance-stabilized carbanion (a Meisenheimer complex), followed by the elimination of the leaving group. chemistrysteps.comnih.gov The rate-determining step is generally the initial nucleophilic attack, as this step disrupts the aromaticity of the ring. chemistrysteps.com Therefore, the reaction is accelerated by the presence of strong electron-withdrawing groups that can stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com

While the -OCF₃ groups activate the ring for attack, the trifluoromethoxy group itself is not a typical leaving group in SₙAr reactions. For a substitution to occur on the naphthalene core, a better leaving group, such as a halide, would need to be present at another position on the ring. In such a scenario, the two -OCF₃ groups would act as powerful activating groups, particularly if they are positioned ortho or para to the leaving group.

The kinetics of SₙAr reactions show a surprising trend in leaving group ability, with fluoride (B91410) often being the best leaving group among the halogens (F > Cl > Br > I). masterorganicchemistry.comchemistrysteps.com This is because the high electronegativity of fluorine strongly stabilizes the transition state leading to the Meisenheimer complex, which is the rate-determining step. chemistrysteps.com

Table 2: Relative Reactivity of Leaving Groups in SₙAr Reactions

| Leaving Group | C-X Bond Strength | Electronegativity | Typical SₙAr Reactivity |

| F | High | High | Fastest |

| Cl | Moderate | Moderate | Moderate |

| Br | Moderate | Moderate | Slow |

| I | Low | Low | Slowest |

| OCF₃ | High | N/A (as group) | Very Poor Leaving Group |

Organometallic Reactions and Site-Selective Functionalization

Organometallic chemistry provides powerful tools for the site-selective functionalization of aromatic rings that may be unreactive under classical conditions. For 1,2-Bis(trifluoromethoxy)naphthalene, strategies such as directed metalation and transition-metal-catalyzed cross-coupling could enable specific modifications.

Directed ortho-metalation (DoM) involves the deprotonation of a position ortho to a directing metalation group (DMG) by a strong base, typically an organolithium reagent. While the -OCF₃ group is not a classical DMG, deprotonation of the naphthalene core is a plausible strategy. The most acidic protons are expected to be at the C3 and C8 positions. The C8 proton is in a peri position relative to the C1-substituent, and the C3 proton is adjacent to the C2-substituent. Lithiation at one of these sites would generate a nucleophilic center that can then be quenched with various electrophiles to introduce new functional groups.

Palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) are another cornerstone of aromatic functionalization. These reactions typically require an aryl halide or triflate as a starting material. If a halogenated derivative of 1,2-Bis(trifluoromethoxy)naphthalene were prepared, it could serve as a substrate for a wide array of cross-coupling reactions, allowing for the introduction of carbon-carbon and carbon-heteroatom bonds with high selectivity. acs.org

Table 3: Potential Site-Selective Functionalization Strategies

| Reaction Type | Reagents | Potential Site of Functionalization | Outcome |

| Directed Metalation | n-BuLi, then E⁺ (e.g., CO₂, TMSCl) | C3 or C8 | Introduction of an electrophile (E) |

| Suzuki Coupling | Aryl-Br derivative, Aryl-B(OH)₂, Pd catalyst, base | Position of the bromine atom | Formation of a biaryl compound |

| Sonogashira Coupling | Aryl-I derivative, terminal alkyne, Pd/Cu catalyst, base | Position of the iodine atom | Introduction of an alkynyl group |

Role of the Trifluoromethoxy Group in Directing Chemical Transformations

The trifluoromethoxy (-OCF₃) group is a unique substituent whose influence on reactivity is dominated by its powerful electron-withdrawing inductive effect (-I), which stems from the high electronegativity of the three fluorine atoms. Unlike a methoxy (B1213986) group (-OCH₃), which has a strong electron-donating resonance effect (+R) and a weak -I effect, the -OCF₃ group's resonance donation is severely attenuated by the fluorine atoms, making its inductive effect paramount.

This electronic profile has a profound directing influence:

Deactivation in EAS: The -I effect withdraws electron density from the aromatic ring, making it less nucleophilic and thus highly unreactive towards electrophiles.

Activation in SₙAr: The same -I effect stabilizes the negatively charged Meisenheimer intermediate in SₙAr, making the ring more susceptible to attack by nucleophiles.

Computational studies on substituted naphthalenes have quantified these substituent effects. nih.govnih.gov The Hammett parameter for the -OCF₃ group (σₚ = 0.36) confirms its status as a strong electron-withdrawing group, comparable in effect to other deactivating groups. smolecule.com The presence of two such groups on adjacent carbons creates a region of very low electron density, fundamentally controlling the molecule's reactivity.

Table 4: Comparison of Electronic Properties of Related Substituents

| Substituent | Inductive Effect | Resonance Effect | Hammett Constant (σₚ) | Overall Effect on EAS |

| -OCH₃ | Weakly Withdrawing (-I) | Strongly Donating (+R) | -0.27 | Activating, ortho, para-directing |

| -CF₃ | Strongly Withdrawing (-I) | Weakly Withdrawing (-R) | 0.54 | Deactivating, meta-directing |

| -OCF₃ | Strongly Withdrawing (-I) | Weakly Donating (+R) | 0.36 | Deactivating |

Investigation of Intramolecular Interactions and Their Influence on Reactivity

The ortho disposition of the two trifluoromethoxy groups in 1,2-Bis(trifluoromethoxy)naphthalene leads to significant intramolecular interactions that can influence both the molecule's conformation and its chemical reactivity. The proximity of these two bulky and highly polar groups results in considerable steric and electrostatic repulsion.

The C-O-C bond angle and the C-O bond's rotational freedom will be constrained by these repulsive forces. The two -OCF₃ groups are likely to orient themselves to minimize dipole-dipole repulsion between the electron-rich oxygen and fluorine atoms. This may lead to a twisted conformation where the C-O bonds are pushed out of the plane of the naphthalene ring, which could, in turn, affect the π-system's conjugation.

Such conformational locking can have direct consequences for reactivity. For example, a fixed orientation of the -OCF₃ groups could sterically hinder the adjacent C3 and C8 positions, influencing the regioselectivity of reactions like directed metalation. Furthermore, non-covalent interactions, such as π-hole or σ-hole interactions involving the electron-deficient regions of the naphthalene ring or the fluorine atoms, could play a role in stabilizing certain transition states or binding to reagents. rsc.org Theoretical studies on related systems suggest that intramolecular forces can significantly alter the electron distribution and accessibility of reaction sites on the naphthalene scaffold. semanticscholar.org

Table 5: Potential Intramolecular Interactions and Their Effects

| Type of Interaction | Description | Potential Influence on Reactivity |

| Steric Repulsion | Crowding between adjacent bulky -OCF₃ groups. | May force a non-planar conformation, hindering access to C3 and C8 positions. |

| Dipole-Dipole Repulsion | Electrostatic repulsion between the polar C-O and C-F bonds of the two substituents. | Dictates the preferred rotational conformation of the -OCF₃ groups. |

| π-System Interaction | Interaction between the fluorine lone pairs and the naphthalene π-electron cloud. | Can modify the electronic properties and aromaticity of the ring system. |

Derivatization and Functionalization Strategies for 1,2 Bis Trifluoromethoxy Naphthalene

Synthesis of Novel Conjugated Systems Incorporating the 1,2-Bis(trifluoromethoxy)naphthalene Moiety

The integration of the 1,2-bis(trifluoromethoxy)naphthalene unit into extended π-conjugated systems is a key strategy for developing new organic electronic materials. The electron-withdrawing nature of the trifluoromethoxy groups can significantly influence the frontier molecular orbital energy levels (HOMO and LUMO) of the resulting conjugated molecules, thereby tuning their optical and electronic properties.

One common approach to constructing these systems involves palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. To achieve this, the 1,2-bis(trifluoromethoxy)naphthalene core must first be functionalized with suitable reactive groups, typically bromine or iodine atoms. The synthesis of a key precursor, a bromo-substituted derivative, would enable its subsequent reaction with various boronic acids, organostannanes, or terminal alkynes to extend the conjugation.

For instance, the synthesis of a dibrominated derivative of 1,2-bis(trifluoromethoxy)naphthalene would serve as a versatile platform. The positions of bromination can be controlled through careful selection of reaction conditions. This dibrominated intermediate can then be subjected to various cross-coupling reactions to link it with other aromatic or heteroaromatic units, leading to the formation of novel copolymers and oligomers with potentially interesting photophysical and charge-transport properties.

Table 1: Hypothetical Cross-Coupling Reactions for the Synthesis of Conjugated Systems

| Reactant 1 | Reactant 2 | Coupling Type | Catalyst System | Potential Product Class |

| Dibromo-1,2-bis(trifluoromethoxy)naphthalene | Aryl Boronic Acid | Suzuki | Pd(PPh₃)₄, base | Poly(arylene)s |

| Dibromo-1,2-bis(trifluoromethoxy)naphthalene | Organostannane | Stille | Pd(PPh₃)₄ | π-Conjugated Oligomers |

| Diiodo-1,2-bis(trifluoromethoxy)naphthalene | Terminal Alkyne | Sonogashira | PdCl₂(PPh₃)₂, CuI | Arylene-ethynylenes |

Development of Substituted Naphthalene (B1677914) Derivatives through Directed Functionalization

The precise introduction of functional groups onto the 1,2-bis(trifluoromethoxy)naphthalene core is crucial for fine-tuning its properties and for creating precursors for more complex architectures. Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic compounds. The trifluoromethoxy groups, however, are not strong directing groups for lithiation. Therefore, the introduction of a directing metalation group (DMG) onto the naphthalene ring would be necessary to control the position of subsequent functionalization.

Alternatively, electrophilic aromatic substitution reactions, such as halogenation, can be employed. The trifluoromethoxy groups are ortho, para-directing, but their electron-withdrawing nature deactivates the ring towards electrophilic attack. Harsh reaction conditions might be required to achieve substitution. The selective bromination of the naphthalene core, for example, can provide reactive handles for further chemical transformations.

Table 2: Potential Strategies for Directed Functionalization

| Strategy | Reagents | Potential Intermediate | Subsequent Reactions |

| Directed ortho-Metalation (with DMG) | n-BuLi, Electrophile (e.g., I₂, TMSCl) | Lithiated species, then functionalized derivative | Cross-coupling, further elaboration |

| Electrophilic Bromination | Br₂, Lewis Acid | Bromo-1,2-bis(trifluoromethoxy)naphthalene | Grignard formation, lithiation, cross-coupling |

Exploration of Polymeric Architectures Utilizing 1,2-Bis(trifluoromethoxy)naphthalene as a Monomer or Bridging Unit

The unique properties of 1,2-bis(trifluoromethoxy)naphthalene make it an excellent candidate for incorporation into high-performance polymers. Its rigid structure can enhance the thermal stability and mechanical strength of the resulting polymers, while the trifluoromethoxy groups can improve solubility and introduce desirable dielectric properties.

To utilize this compound as a monomer, it must first be converted into a bifunctional derivative. For example, the synthesis of a dihydroxy or diamino derivative of 1,2-bis(trifluoromethoxy)naphthalene would allow for its use in polycondensation reactions to form polyethers, polyamides, or polyimides. The presence of the bulky and electron-withdrawing -OCF₃ groups is expected to disrupt polymer chain packing, leading to amorphous materials with good solubility in common organic solvents.

Another approach is to use a dihalo-functionalized 1,2-bis(trifluoromethoxy)naphthalene as a monomer in polymerization reactions involving metal-catalyzed cross-coupling, such as Suzuki or Yamamoto polycondensation. This would lead to the formation of fully conjugated polymers where the 1,2-bis(trifluoromethoxy)naphthalene unit is an integral part of the polymer backbone. These polymers are of interest for applications in organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs).

Table 3: Potential Polymerization Pathways

| Monomer 1 | Monomer 2 | Polymerization Type | Resulting Polymer Class |

| Dihydroxy-1,2-bis(trifluoromethoxy)naphthalene | Dihaloarene | Nucleophilic Aromatic Substitution | Poly(aryl ether)s |

| Diamino-1,2-bis(trifluoromethoxy)naphthalene | Diacyl Chloride | Polycondensation | Polyamides |

| Dibromo-1,2-bis(trifluoromethoxy)naphthalene | Aryldiboronic Acid | Suzuki Polycondensation | Conjugated Polymers |

Advanced Materials Applications of 1,2 Bis Trifluoromethoxy Naphthalene Derivatives

Applications in Organic Electronic Devices and Semiconductor Research

The introduction of fluorine-containing groups is a well-established strategy for developing high-performance organic electronic materials. For naphthalene-based compounds, fluorination can significantly influence their electronic properties, making them promising candidates for semiconductor applications.

Development of N-Type Semiconductor Materials

The trifluoromethoxy (-OCF3) group is strongly electron-withdrawing, a key characteristic for the development of n-type (electron-transporting) semiconductor materials. This property helps to lower the Lowest Unoccupied Molecular Orbital (LUMO) energy level of the molecule, facilitating electron injection and transport. Naphthalene (B1677914) diimides (NDIs) functionalized with fluoroalkyl chains, for instance, have demonstrated considerable potential as n-type organic semiconductors. While direct studies on 1,2-bis(trifluoromethoxy)naphthalene for this purpose are not available, the electronic effects of the -OCF3 groups suggest that its derivatives could be engineered to exhibit n-type semiconducting behavior. The enhanced stability of fluorinated compounds also points to the potential for air-stable n-type materials, a significant advantage in the fabrication and operational lifetime of organic electronic devices.

Influence of Molecular Architecture on Electron Mobility and Packing

The performance of organic semiconductors is critically dependent on the molecular packing in the solid state, which dictates the efficiency of charge transport. The introduction of fluoroalkyl chains, including trifluoromethoxy groups, can significantly influence this packing. The molecular architecture of naphthalene tetracarboxylic diimide derivatives with p-(trifluoromethoxy)benzyl and p-(trifluoromethoxy)phenyl groups has been shown to affect their performance as n-type semiconductors. acs.org The specific placement of the two trifluoromethoxy groups in a 1,2-substitution pattern on the naphthalene core would create a distinct electronic and steric profile. This could lead to unique intermolecular interactions and packing motifs, which in turn would directly impact the electron mobility of the material. A close and ordered stacking of the naphthalene cores is generally favorable for high electron mobility. Theoretical modeling and experimental characterization of the crystal structure of 1,2-bis(trifluoromethoxy)naphthalene derivatives would be essential to understand and optimize their charge transport properties.

Optoelectronic Properties and Photophysical Behavior of Derivatives

Naphthalene and its derivatives are known for their unique photophysical properties, including strong fluorescence and photostability, making them valuable in various optical and electronic applications. bldpharm.com The introduction of trifluoromethoxy groups is expected to modulate these properties significantly.

The electron-withdrawing nature of the trifluoromethoxy group can alter the energy levels of the frontier molecular orbitals, leading to shifts in the absorption and emission spectra of the naphthalene core. This tunability is highly desirable for creating materials with specific optoelectronic characteristics for applications such as organic light-emitting diodes (OLEDs) and fluorescent probes. Furthermore, the rigid and planar structure of the naphthalene ring, combined with the electronic influence of the -OCF3 groups, could lead to high quantum yields. Studies on other fluorinated naphthalene derivatives have shown that peripheral substitution with fluorine atoms can enhance solubility and photostability.

Exploration in Sensor Technologies and Molecular Switches

The responsive nature of fluorinated organic molecules to their environment makes them excellent candidates for sensor technologies and molecular switches. Naphthalene-based fluorescent probes have demonstrated excellent sensing and selectivity towards various analytes. bldpharm.com Derivatives of 1,2-bis(trifluoromethoxy)naphthalene could potentially be developed into highly sensitive and selective chemical sensors. The trifluoromethoxy groups can influence the binding affinity and selectivity of the naphthalene core to specific ions or molecules, and any changes in the local environment upon binding could be transduced into a measurable optical or electronic signal.

Molecular switches are molecules that can be reversibly shifted between two or more stable states by external stimuli such as light or an electric field. The distinct electronic and conformational states that could arise from the interaction of the trifluoromethoxy groups with the naphthalene system make 1,2-bis(trifluoromethoxy)naphthalene a potential building block for such switches. The reversible isomerization of photochromic molecules, for example, can be harnessed for data storage or light-responsive materials.

Integration into High-Performance Polyimides and Other Specialty Polymers

Polyimides are a class of high-performance polymers known for their exceptional thermal stability, mechanical strength, and chemical resistance. The incorporation of fluorine-containing monomers, such as those derived from 1,2-bis(trifluoromethoxy)naphthalene, into the polyimide backbone can further enhance these properties.

Fluorinated polyimides often exhibit lower dielectric constants, reduced moisture absorption, and improved solubility, making them highly valuable for applications in microelectronics and aerospace. For example, polyimides derived from 2,2′-bis(trifluoromethyl)-4,4′-diaminobiphenyl have been synthesized and characterized for their enhanced properties. mdpi.com The introduction of a naphthalene ring structure into the main chain of polyimides has also been shown to improve their performance. mdpi.com By analogy, a diamine or dianhydride monomer based on 1,2-bis(trifluoromethoxy)naphthalene could be a valuable component in the synthesis of novel polyimides with a superior combination of properties. The rigidity of the naphthalene unit would contribute to a high glass transition temperature and dimensional stability, while the trifluoromethoxy groups would impart the aforementioned benefits of fluorination.

Below is a table summarizing the potential effects of incorporating 1,2-Bis(trifluoromethoxy)naphthalene derivatives into specialty polymers:

| Property | Potential Effect of 1,2-Bis(trifluoromethoxy)naphthalene Moiety | Rationale |

| Thermal Stability | Enhanced | High bond strength of C-F and the inherent stability of the aromatic naphthalene core. |

| Dielectric Constant | Lowered | The presence of fluorine reduces polarizability and free volume. |

| Moisture Absorption | Reduced | The hydrophobic nature of the trifluoromethoxy groups. |

| Solubility | Improved | Fluorine substitution can disrupt polymer chain packing, increasing solubility in organic solvents. |

| Mechanical Strength | Maintained or Improved | The rigid naphthalene backbone can enhance the modulus and strength of the polymer. |

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Remaining Research Gaps

Currently, there are no specific academic publications detailing the synthesis, characterization, or application of 1,2-Bis(trifluoromethoxy)naphthalene. The scientific discourse is silent on its contributions to any field. This absence of information is itself a key finding, highlighting a significant research gap. While studies on other isomers like 1,3-Bis(trifluoromethoxy)naphthalene and related compounds such as bis(trifluoromethyl)naphthalenes exist, a direct academic contribution to the understanding of the 1,2-isomer is missing. The primary research gap is, therefore, the complete lack of fundamental data on this compound.

Challenges and Opportunities in the Synthesis and Functionalization of 1,2-Bis(trifluoromethoxy)naphthalene

The synthesis of 1,2-Bis(trifluoromethoxy)naphthalene presents a formidable challenge. The introduction of the trifluoromethoxy (-OCF3) group onto an aromatic ring is a known difficulty in synthetic organic chemistry. Achieving a regioselective bis-substitution at the adjacent 1 and 2 positions of the naphthalene (B1677914) core would likely require novel synthetic strategies to overcome steric hindrance and to control the electronic effects of the first introduced -OCF3 group.

Opportunities in this area lie in the development of new synthetic methodologies. The successful synthesis would be a significant academic achievement and could open doors to a new class of fluorinated naphthalene derivatives. Functionalization of the synthesized compound would offer further opportunities to create a library of novel molecules with potentially unique photophysical or biological properties.

Prognosis for Novel Derivatives and Their Emerging Applications in Advanced Materials

The prospects for novel derivatives of 1,2-Bis(trifluoromethoxy)naphthalene are intrinsically linked to the successful synthesis of the parent compound. Assuming it can be synthesized, the unique electronic properties imparted by two adjacent, strongly electron-withdrawing trifluoromethoxy groups could lead to derivatives with applications in advanced materials. For instance, such compounds could be investigated as:

High-performance polymers: Incorporation into polymer backbones could enhance thermal stability, chemical resistance, and dielectric properties.

Organic electronics: The electron-deficient nature of the aromatic system could make these derivatives suitable as n-type semiconductors or as components in organic light-emitting diodes (OLEDs).

Liquid crystals: The rigid naphthalene core combined with the polar -OCF3 groups might lead to the discovery of new liquid crystalline materials with unique phase behaviors.

The following table outlines potential research avenues for novel derivatives:

| Potential Derivative Class | Target Properties | Potential Applications |

| Polymerized Naphthalenes | High thermal stability, low dielectric constant | Aerospace materials, microelectronics |

| Functionalized Naphthalenes | Tunable HOMO/LUMO levels, high electron affinity | Organic transistors, solar cells |

| Chiral Naphthalene Derivatives | Chiroptical properties | Chiral sensors, asymmetric catalysis |

Recommendations for Future Theoretical and Experimental Investigations

Given the current void in the literature, a foundational approach is necessary. The following recommendations are proposed for future research:

Theoretical Investigations:

Quantum Chemical Calculations: Density Functional Theory (DFT) calculations should be performed to predict the electronic structure, stability, and spectroscopic properties (NMR, IR, UV-Vis) of 1,2-Bis(trifluoromethoxy)naphthalene.

Reaction Pathway Modeling: Theoretical modeling of potential synthetic routes could help identify the most promising and energetically favorable pathways, guiding experimental efforts.

Experimental Investigations:

Synthetic Route Development: A primary focus should be on the development of a reliable and scalable synthesis for 1,2-Bis(trifluoromethoxy)naphthalene. This will likely involve exploring novel fluorination and cross-coupling methodologies.

Physicochemical Characterization: Once synthesized, a thorough characterization of its fundamental properties, including melting point, boiling point, solubility, and crystal structure, is crucial.

Exploratory Functionalization: Subsequent research should focus on the selective functionalization of the naphthalene core to generate a library of derivatives for screening in various applications.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1,2-bis(trifluoromethoxy)naphthalene, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves electrophilic substitution on naphthalene derivatives. For trifluoromethoxy groups, nucleophilic aromatic substitution (NAS) under anhydrous conditions with CuI catalysis is recommended. Solvent choice (e.g., DMF or THF) and temperature control (80–120°C) critically affect regioselectivity. Post-synthesis purification via column chromatography with hexane/ethyl acetate (8:2) resolves byproducts. Validate purity using -NMR and GC-MS .

Q. How can researchers characterize the electronic properties of 1,2-bis(trifluoromethoxy)naphthalene for material science applications?

- Methodological Answer : Cyclic voltammetry (CV) in anhydrous acetonitrile (with 0.1 M TBAPF) reveals redox potentials. UV-Vis spectroscopy in dichloromethane identifies - transitions. Computational modeling via density functional theory (DFT, e.g., B3LYP/6-31G*) predicts HOMO/LUMO energies and charge distribution. Compare results with structurally similar naphthalene diimides (NDIs) to infer charge-transport behavior .

Q. What are the critical parameters for assessing thermal stability in fluorinated naphthalene derivatives?

- Methodological Answer : Thermogravimetric analysis (TGA) under nitrogen (heating rate: 10°C/min) determines decomposition temperatures (). Differential scanning calorimetry (DSC) identifies phase transitions. Correlate stability with trifluoromethoxy group orientation (steric vs. electronic effects) using X-ray crystallography or DFT-optimized geometries .

Advanced Research Questions

Q. How do trifluoromethoxy substituents influence the metabolic pathways of naphthalene derivatives in biological systems?

- Methodological Answer : In vitro assays with hepatic microsomes (human/rat) identify metabolites via LC-HRMS. Cytochrome P450 (CYP450) isoforms (e.g., CYP1A2, CYP2E1) mediate epoxidation. Compare metabolic profiles to naphthalene’s known pathways (e.g., 1,2-epoxide formation) . Quantify reactive oxygen species (ROS) generation using fluorogenic probes (e.g., DCFH-DA) to assess oxidative stress .

Q. What experimental designs minimize bias in toxicological studies of fluorinated aromatic compounds?

- Methodological Answer : Follow OECD guidelines for in vivo studies:

- Randomization : Administer doses via stratified randomization to control litter/group variability.

- Blinding : Use coded samples for histopathology and biomarker analysis.

- Confounding factors : Adjust for sex, age, and genetic background in statistical models (e.g., ANCOVA).

- Risk of bias tiers : Classify studies using predefined criteria (e.g., exposure characterization confidence, outcome completeness) .

Q. Can computational models predict the environmental persistence of 1,2-bis(trifluoromethoxy)naphthalene?

- Methodological Answer : Use EPI Suite to estimate biodegradation (BIOWIN) and bioaccumulation (BCF) potentials. Molecular dynamics simulations (AMBER/GAFF force fields) model interactions with soil organic matter. Validate predictions with OECD 307 soil degradation tests .

Data Contradictions and Resolution Strategies

Q. How to resolve discrepancies in reported toxicity thresholds for naphthalene derivatives?

- Methodological Answer : Conduct meta-analyses using PRISMA guidelines. Stratify data by study type (in vivo vs. in vitro), exposure duration, and species. Apply Hill’s criteria for causality (e.g., dose-response consistency). Reconcile outliers via sensitivity analysis or in silico QSAR models .

Q. Why do some studies report conflicting electronic properties for fluorinated naphthalenes?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.